Dihydroxyaluminum sodium carbonate

Catalog No.
S656545
CAS No.
12011-77-7
M.F
CH4AlNaO5
M. Wt
146.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroxyaluminum sodium carbonate

CAS Number

12011-77-7

Product Name

Dihydroxyaluminum sodium carbonate

Molecular Formula

CH4AlNaO5

Molecular Weight

146.01 g/mol

InChI

InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2

InChI Key

HCOGWSKIDQXORT-UHFFFAOYSA-L

SMILES

C(=O)([O-])O[Al].O.O.[Na+]

Synonyms

dawsonite, dihydroxy sodium aluminum carbonate, dihydroxyaluminum sodium carbonate, dihydroxyaluminum sodium carbonate potassium salt, Kompensan

Canonical SMILES

C(=O)([O-])O[Al].O.O.[Na+]

Isomeric SMILES

C1(=O)O[Al-]O1.O.O.[Na+]

The exact mass of the compound Dihydroxyaluminum sodium carbonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Aluminum Hydroxide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dihydroxyaluminum sodium carbonate (DASC, CAS 12011-77-7), also known structurally as synthetic dawsonite, is a highly versatile inorganic basic salt utilized primarily as a functional polymer additive and a specialized pharmaceutical excipient. In industrial material science, it serves as a dual-action acid scavenger and endothermic flame retardant, combining the neutralizing capacity of a carbonate with the thermal stability of an aluminum hydroxide backbone [1]. Unlike generic fillers, DASC provides a precisely synchronized thermal decomposition profile that yields both water and carbon dioxide, making it a critical procurement choice for halogen-free flame retardant formulations, advanced alumina catalyst precursor synthesis, and bioavailability-enhancing antacid buffers.

Generic substitution of Dihydroxyaluminum sodium carbonate with physical mixtures of aluminum hydroxide (ATH) and sodium bicarbonate fails to replicate the compound's unique single-phase thermodynamic and solubility profiles. In polymer compounding, a physical mixture cannot mimic DASC's synchronized endothermic release of both H2O and CO2 at elevated temperatures, resulting in inferior gas-phase flame smothering and uneven acid scavenging [1]. In pharmaceutical formulations, highly soluble generic carbonates dissolve too rapidly, causing uncontrolled pH spikes and excessive gastric gas generation, whereas DASC acts as a water-insoluble buffer that protects acid-labile active ingredients without premature degradation or leaching[2].

Dual-Gas Phase Flame Smothering via CO2 and H2O Evolution

DASC undergoes endothermic decomposition releasing both water and carbon dioxide, providing a dual-action flame smothering effect. Quantitative thermal analysis demonstrates that DASC yields a total weight loss of approximately 43.1% (comprising 12.5% H2O and 30.6% CO2) [1]. In contrast, the industry-standard aluminum hydroxide (ATH) releases only water, capping its volatile release at approximately 34.6%. The simultaneous evolution of CO2 significantly enhances gas-phase flame dilution and char layer insulation compared to the singular hydration release of ATH [1].

Evidence DimensionEndothermic volatile release (flame smothering gases)
Target Compound Data43.1% total volatile release (12.5% H2O + 30.6% CO2)
Comparator Or BaselineAluminum hydroxide (ATH): ~34.6% volatile release (H2O only)
Quantified Difference24.5% higher total gas evolution capacity with dual-gas (CO2/H2O) mechanism
ConditionsThermal decomposition / pyrolysis assay

Procuring DASC over ATH provides superior fire-extinguishing performance and gas-phase dilution for halogen-free polymer compounds.

Enhanced Bioavailability in Acid-Labile Formulations

In the formulation of acid-labile active pharmaceutical ingredients (APIs) such as dideoxy purine nucleosides, standard soluble buffers often require large mass volumes and fail to prevent gastric degradation effectively. Utilizing DASC as a water-insoluble buffering agent has been shown to increase drug bioavailability by 20% to 25% while allowing for significantly reduced mass dosage units [1]. This is achieved because DASC maintains an optimal localized pH to protect the API without the rapid, uncontrolled gas generation typical of pure sodium bicarbonate [1].

Evidence DimensionAPI Bioavailability
Target Compound Data20-25% increase in bioavailability with reduced tablet mass
Comparator Or BaselineStandard soluble buffers: Baseline bioavailability with high mass requirements
Quantified Difference20-25% improvement in systemic drug uptake
ConditionsOral dosing formulation of acid-labile nucleoside derivatives

Formulators can achieve smaller, more patient-compliant dosage forms while ensuring the stability and uptake of sensitive APIs.

Structural Memory Effect for Advanced Alumina Synthesis

DASC (synthetic dawsonite) serves as a highly specialized precursor for synthesizing finely dispersed, high-surface-area γ-Al2O3. Unlike conventional Bayer-process aluminas (gibbsite), aluminas derived from the thermal decomposition of dawsonites exhibit a distinct "memory effect." When treated in carbonate solutions under mild conditions (e.g., 323 K), these derived aluminas can completely reconstruct the dawsonite lattice [1]. This reversible structural transformation is absent in standard aluminum hydroxides and allows for highly controlled porosity and phase purity during catalyst support manufacturing [1].

Evidence DimensionLattice reconstruction capability
Target Compound DataComplete structural reconstruction (memory effect) at 323 K
Comparator Or BaselineGibbsite-derived alumina: Irreversible phase transition with no memory effect
Quantified Difference100% recovery of precursor lattice vs. 0% recovery in standard aluminas
ConditionsAqueous carbonate solution treatment at 323 K post-calcination

Buyers sourcing catalyst supports can leverage this memory effect to regenerate or precisely tune the microporosity and dispersion of active alumina phases.

Halogen-Free Flame Retardant Polymer Composites

DASC is highly effective in EVA, PVC, and polyolefin matrices where processing temperatures or stringent fire safety standards require the dual H2O/CO2 release mechanism. It directly replaces or synergizes with standard aluminum hydroxide (ATH) to improve gas-phase flame smothering and char formation [1].

Acid Scavenging in PVC and Halogenated Plastics

Utilized as a functional additive to neutralize HCl generated during the thermal degradation of PVC. Its carbonate structure provides superior acid-scavenging capacity compared to simple hydroxides, preventing polymer backbone degradation and manufacturing equipment corrosion [1].

Excipient for Acid-Labile Pharmaceuticals

Procured as a water-insoluble buffer to protect sensitive APIs (such as nucleoside analogs) from gastric acid. It boosts overall bioavailability while minimizing required tablet size, outperforming highly soluble generic carbonates that cause rapid gas generation [2].

Precursor for High-Surface-Area Catalyst Supports

Employed in the synthesis of mesoporous γ-alumina and specialized spinels. Manufacturers utilize its unique structural memory effect and controlled decomposition profile to achieve precise phase purity and microporosity that cannot be attained using standard Bayer-process gibbsite[3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

145.9771809 g/mol

Monoisotopic Mass

145.9771809 g/mol

Heavy Atom Count

8

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02A - Antacids
A02AB - Aluminium compounds
A02AB04 - Dihydroxialumini sodium carbonate

Other CAS

12011-77-7
16482-55-6

Wikipedia

Dihydroxyaluminum sodium carbonate

General Manufacturing Information

Aluminate(1-), [carbonato(2-)-.kappa.O]dihydroxy-, sodium (1:1): INACTIVE

Dates

Last modified: 07-17-2023

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